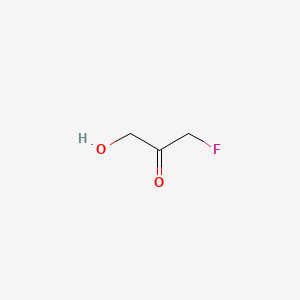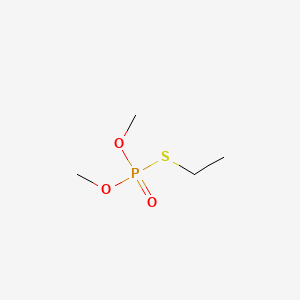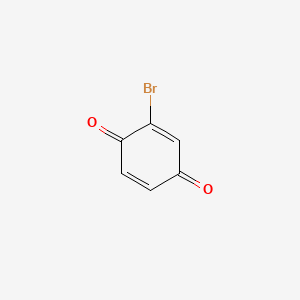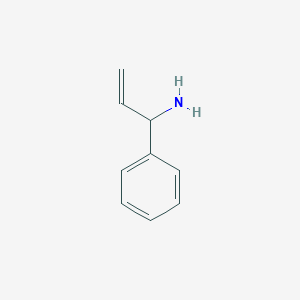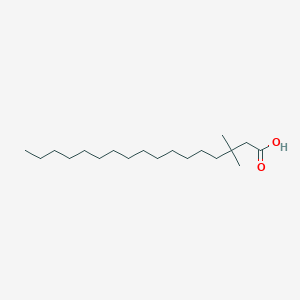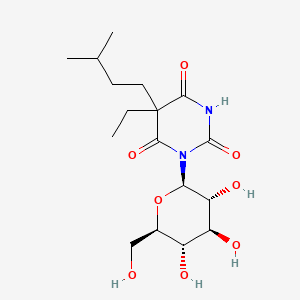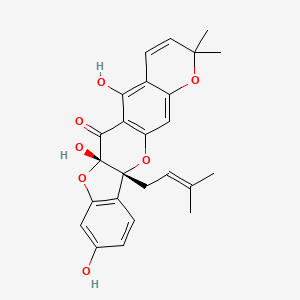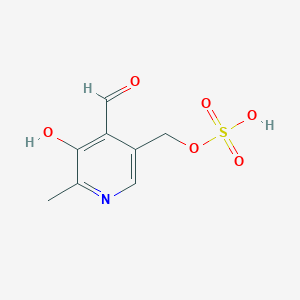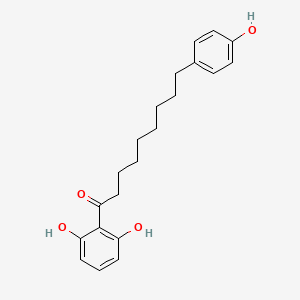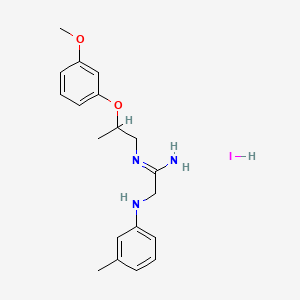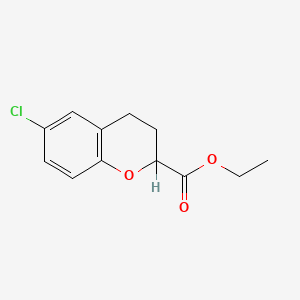
1,3,8-Trihydroxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-1,3,8-triol is a naphthalenetriol that is naphthalene substituted by hydroxy groups at positions 1, 3 and 8.
Aplicaciones Científicas De Investigación
Melanin Biosynthesis in Fungi
1,3,8-Trihydroxynaphthalene is a critical substrate in the melanin biosynthesis pathway of fungi. This compound has been extensively studied for its role in fungal melanin production, a crucial factor for fungal pathogenicity and survival. Studies have analyzed the stability of its conformers and tautomers, contributing significantly to our understanding of melanin biosynthesis at the molecular level (Rostkowski & Paneth, 2007).
Structural Analysis and Enzymatic Studies
Significant research has been done on the crystal structure of this compound reductase, the enzyme catalyzing its reduction in melanin biosynthesis. These studies include crystallization and X-ray diffraction analysis, providing insights into the enzyme's structure and function, which is vital for understanding the melanin biosynthesis process (Andersson, Jordan, Schneider, Valent, & Lindqvist, 1996).
Fungal Pigment Production
This compound has been identified as an intermediate in the biosynthesis of various fungal pigments. The compound plays a role in the production of bisnaphthalene compounds in certain fungi, indicating its significance in the broader context of fungal secondary metabolite production (Bode & Zeeck, 2000).
Role in Fungal Pathogenicity
Research has shown that this compound reductase gene expression, related to this compound, is enhanced by near-ultraviolet radiation in certain phytopathogenic fungi. This finding links the compound to the adaptive responses of fungi under environmental stress, further underscoring its role in the survival and pathogenicity of fungi (Kihara, Moriwaki, Ito, Arase, & Honda, 2004).
Inhibition Studies for Fungal Disease Control
There have been studies on the synthesis and biological evaluation of inhibitors targeting this compound reductase. These inhibitors are crucial for developing new fungicidal agents, particularly for controlling diseases like rice blast caused by fungi like Magnaporthe grisea (Chen et al., 2016).
Tautomerism and Melanin Biosynthesis
The compound's role in melanin biosynthesis has also been explored through NMR studies of its tautomerism. These studies enhance our understanding of the biochemical processes involved in melanin formation in fungi, which is essential for developing strategies to control fungal diseases (Simpson & Weerasooriya, 2000).
Propiedades
Número CAS |
7124-49-4 |
|---|---|
Fórmula molecular |
C10H8O3 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
naphthalene-1,3,8-triol |
InChI |
InChI=1S/C10H8O3/c11-7-4-6-2-1-3-8(12)10(6)9(13)5-7/h1-5,11-13H |
Clave InChI |
USWUTUCXLQBQCG-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=CC(=C2C(=C1)O)O)O |
SMILES canónico |
C1=CC2=CC(=CC(=C2C(=C1)O)O)O |
Sinónimos |
1,3,8-trihydroxynaphthalene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



